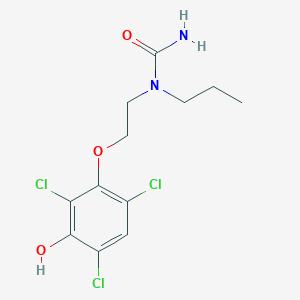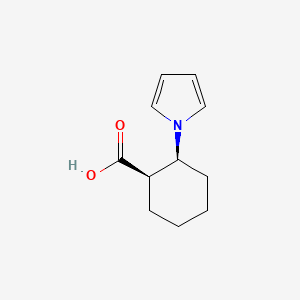![molecular formula C11H15ClFNO3 B2957647 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride CAS No. 2089257-64-5](/img/structure/B2957647.png)
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride” is a chemical compound with the CAS number 2089257-64-5 . It is characterized by the presence of an amino group, a carboxyl group, and a side chain or R group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride” such as melting point, boiling point, density, molecular formula, and molecular weight are not provided in the searched resources .Wissenschaftliche Forschungsanwendungen
Histochemical Applications
One significant application involves the use of hydrochloric acid to catalyze the formation of fluorophores in histochemical condensation reactions. Specifically, the reaction between gaseous formaldehyde and certain phenylethylamines and indolylethylamines, when carried out in the presence of HCl gas, showed a fluorescence yield significantly higher than standard treatments. This method exhibits good specificity for indolylethylamines and 3-hydroxylated or 3-methoxylated phenylethylamines, allowing for distinct differentiation based on reactivity in the condensation reaction (Björklund & Stenevi, 1970).
Synthetic Chemistry and Antimicrobial Activity
In synthetic chemistry, the preparation of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, has been detailed. The synthesis process involves hydrolysis and decarboxylation steps that highlight the compound's utility in generating specific amino acid derivatives (Shimohigashi, Lee, & Izumiya, 1976). Additionally, derivatives of similar compounds have shown significant antimicrobial activity against various pathogens, indicating the potential of such molecules in developing new antimicrobial agents (Mickevičienė et al., 2015).
Corrosion Inhibition
Furthermore, derivatives of similar chemical structures have been investigated for their role in corrosion inhibition. Specifically, the study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed an inhibition performance of 98% at certain concentrations in hydrochloric acid medium, demonstrating the potential of such compounds in industrial applications like steel pickling processes (Bentiss et al., 2009).
Biochemical Synthesis
The synthesis of N- and O-phosphorothioylated amino acids showcases the utility of specific amino acid derivatives in modifying biochemical compounds. This method provides an efficient synthesis route, potentially enhancing the properties of polymers and other materials for medical applications (Baraniak et al., 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.
Mode of Action
This interaction could potentially alter the protein’s ability to catalyze reactions, thereby affecting cellular processes .
Biochemical Pathways
The compound is likely to affect the biochemical pathways involving its target protein, superoxide dismutase [mn], mitochondrial . This protein is involved in the detoxification of reactive oxygen species, which are byproducts of cellular metabolism. Any alteration in the function of this protein could potentially disrupt these pathways, leading to downstream effects on cellular health and function .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its target protein and the subsequent changes in the protein’s function. These effects could range from alterations in cellular metabolism to changes in cell survival and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target protein, thereby affecting its overall effectiveness .
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3.ClH/c1-16-10-3-2-7(5-9(10)12)4-8(6-13)11(14)15;/h2-3,5,8H,4,6,13H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWALNUHYMKGMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2089257-64-5 |
Source


|
| Record name | 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-en-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2957564.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2957567.png)
![1'-Isobutyrylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2957568.png)
![N-(4-chlorobenzyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957570.png)
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2957574.png)
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2957576.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide](/img/structure/B2957581.png)
![Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2957583.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide](/img/structure/B2957587.png)